Desproglumideproglumetacin
Übersicht
Beschreibung
Desproglumideproglumetacin is a derivative of Proglumetacin . Proglumetacin is a nonsteroidal anti-inflammatory drug (NSAID) that is metabolized in the body to indometacin and proglumide . Indometacin is an NSAID, and proglumide has antisecretory effects that help prevent injury to the stomach lining .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Desproglumideproglumetacin maleate (DPP) is a major metabolite of proglumetacin maleate, an indomethacin derivative. Research has shown that both proglumetacin maleate and DPP exhibit anti-inflammatory activities. The mechanism of action involves their interaction with arachidonic acid metabolism. Notably, DPP causes less inhibition of cyclooxygenase than indomethacin, indicating a different pathway of exerting anti-inflammatory effects. Additionally, DPP has been found to strongly inhibit 5-HETE formation by the cytosol of guinea pig polymorphonuclear leukocytes, which might contribute to its anti-inflammatory activity (Ono et al., 1986).
Environmental Impact
A broader perspective on the impact of drugs like desproglumideproglumetacin considers their environmental presence. Many drugs, including DES (diethylstilbestrol), a synthetic estrogen, have been extensively studied for their impact on the environment and wildlife. DES, like desproglumideproglumetacin, is an example of how synthetic compounds can have unintended ecological consequences. The research on DES and other environmental estrogens has led to a better understanding of the potential risks associated with the environmental presence of various pharmaceutical compounds (McLachlan, 2016).
Clinical Trials and Drug Development
The historical context of clinical trials and drug development is relevant to understanding the journey of drugs like desproglumideproglumetacin from conception to application. The evolution of clinical research, from early trials to contemporary randomized controlled trials, reflects the scientific, ethical, and regulatory challenges faced by drug developers. This historical insight helps contextualize the development and application of drugs in the modern pharmaceutical landscape (Bhatt, 2010).
Eigenschaften
IUPAC Name |
2-[4-(3-hydroxypropyl)piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClN3O5/c1-20-24(19-27(34)37-17-15-31-13-11-30(12-14-31)10-3-16-33)25-18-23(36-2)8-9-26(25)32(20)28(35)21-4-6-22(29)7-5-21/h4-9,18,33H,3,10-17,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJXIUDFDYEVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242986 | |
Record name | Desproglumideproglumetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desproglumideproglumetacin | |
CAS RN |
97460-20-3 | |
Record name | Desproglumideproglumetacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097460203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desproglumideproglumetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.